ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate
Overview
Description
ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate is an organic compound with the molecular formula C12H14O2 It is a cyclopropane derivative, characterized by a cyclopropane ring substituted with a phenyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with styrene in the presence of a transition metal catalyst, such as rhodium or copper complexes. The reaction proceeds under mild conditions, often at room temperature, to yield the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 2-phenylcyclopropanecarboxylic acid or 2-phenylcyclopropanone.
Reduction: Formation of ethyl 2-phenylcyclopropanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, participating in various chemical transformations. The phenyl group can engage in π-π interactions with aromatic residues in biological targets, while the ester group can undergo hydrolysis to release active carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-ethyl 2-phenylcyclopropanecarboxylate: A stereoisomer with similar chemical properties but different spatial arrangement.
Ethyl 2-phenylcyclopropanecarboxylate: Lacks stereochemistry, offering different reactivity and applications.
Methyl 2-phenylcyclopropanecarboxylate: A methyl ester analog with slightly different physical and chemical properties.
Uniqueness
ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereoisomer may exhibit distinct biological activities and selectivity in chemical reactions compared to its counterparts.
Properties
IUPAC Name |
ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGUIJLJERBBCM-MNOVXSKESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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